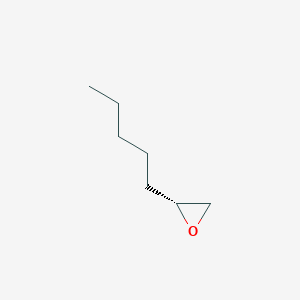

3,4-Di-O-acetyl-d-arabinal

Overview

Description

KL002 is a compound based on Acetal (Polyoxymethylene) Copolymer resin containing 10% Polytetrafluoroethylene. It is known for its wear-resistant properties and is used in various applications, including electronic components, personal care products, and personal computing .

Preparation Methods

Synthetic Routes and Reaction Conditions

KL002 is synthesized by combining Acetal (Polyoxymethylene) Copolymer resin with Polytetrafluoroethylene. The process involves the following steps:

Polymerization: Acetal (Polyoxymethylene) is polymerized through the polymerization of formaldehyde or trioxane.

Blending: The polymerized Acetal (Polyoxymethylene) is then blended with Polytetrafluoroethylene to achieve the desired properties.

Industrial Production Methods

The industrial production of KL002 involves injection molding technology. This method allows for the efficient production of components with precise dimensions and high wear resistance .

Chemical Reactions Analysis

Types of Reactions

KL002 primarily undergoes physical interactions rather than chemical reactions due to its stable polymeric structure. it can be involved in the following types of reactions:

Oxidation: Exposure to strong oxidizing agents can lead to the degradation of the polymer.

Thermal Decomposition: At elevated temperatures, KL002 can undergo thermal decomposition, leading to the release of formaldehyde.

Common Reagents and Conditions

Oxidizing Agents: Strong oxidizing agents such as nitric acid can degrade KL002.

Thermal Conditions: High temperatures can cause thermal decomposition.

Major Products Formed

Formaldehyde: Thermal decomposition of KL002 can release formaldehyde.

Degraded Polymer Fragments: Oxidation can lead to the formation of degraded polymer fragments.

Scientific Research Applications

KL002 has a wide range of scientific research applications, including:

Chemistry: Used as a wear-resistant material in various chemical apparatus.

Biology: Utilized in the manufacturing of laboratory equipment due to its chemical resistance.

Medicine: Employed in medical devices where wear resistance and low friction are critical.

Mechanism of Action

KL002 exerts its effects through its physical properties rather than chemical interactions. The presence of Polytetrafluoroethylene provides inherent lubricity, reducing friction and wear. This makes it suitable for applications where low friction and high wear resistance are essential .

Comparison with Similar Compounds

Similar Compounds

Acetal (Polyoxymethylene) Homopolymer: Similar in structure but lacks the added Polytetrafluoroethylene, resulting in lower wear resistance.

Polyamide (Nylon): Offers good wear resistance but has different mechanical properties compared to KL002.

Polyetheretherketone: Known for its high thermal stability and wear resistance but is more expensive than KL002.

Uniqueness of KL002

KL002 is unique due to its combination of Acetal (Polyoxymethylene) Copolymer and Polytetrafluoroethylene, providing a balance of wear resistance, low friction, and cost-effectiveness. This makes it a preferred choice for applications requiring these specific properties .

Properties

IUPAC Name |

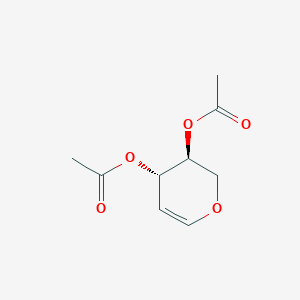

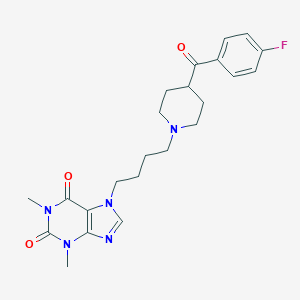

[(3R,4S)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-6(10)13-8-3-4-12-5-9(8)14-7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKCFBYWQGPLSJ-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC=CC1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1COC=C[C@@H]1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,4-Di-O-acetyl-d-arabinal behave as a reactive partner in organic synthesis?

A1: this compound acts as a versatile building block in organic synthesis, particularly in Diels-Alder reactions. [] It reacts as a dienophile with various dienes, including 2,3-dimethylbutadiene, cyclopentadiene, and 1,3-cyclohexadiene, yielding tetrahydrobenzopyranones. The stereochemistry of these reactions is highly controlled, leading to the formation of products with a predictable arrangement of stereogenic centers. []

Q2: What determines the stereochemical outcome when this compound is used in reactions to form dihydropyranones?

A2: The configuration of the C-4 stereocenter in this compound plays a crucial role in dictating the stereochemistry of the resulting dihydropyranone. [] For instance, reacting this compound with benzyl alcohol in the presence of tin(IV) chloride produces the (S)-enantiomer of the dihydropyranone. In contrast, employing the L-arabinal derivative leads to the formation of the (R)-enantiomer. [] This control over stereochemistry is invaluable for synthesizing enantiomerically pure compounds.

Q3: Beyond Diels-Alder reactions, are there other notable reactions involving this compound?

A3: Yes, this compound also participates in iodofluorination reactions. [] Treatment with iodine monofluoride results in the addition of iodine and fluorine across the double bond, yielding epimeric cis-iodofluorides. These iodofluorinated sugars can serve as valuable intermediates in carbohydrate synthesis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B17893.png)

![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride](/img/structure/B17907.png)